![molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5](/img/structure/B1396076.png)
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of various diseases .
Mode of Action
Related compounds have been found to inhibit the activity of their targets, thereby interfering with the associated biochemical pathways .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving its targets, such as the b-cell signalling pathway in the case of btk inhibitors .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Related compounds have been found to display in vitro activity against certain strains of bacteria, such as the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Biochemische Analyse
Biochemical Properties
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as Janus kinase 1 (JAK1), by binding to their active sites . The inhibition of JAK1 can modulate various signaling pathways, including those involved in immune responses and inflammation. Additionally, this compound has been found to interact with other proteins, such as those involved in DNA replication and repair, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In immune cells, this compound can modulate signaling pathways by inhibiting JAK1, leading to altered cytokine production and immune responses . In cancer cells, this compound has been shown to affect cell proliferation and apoptosis by interfering with key signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By binding to the active sites of kinases such as JAK1, this compound inhibits their activity, leading to downstream effects on signaling pathways . The inhibition of JAK1 can result in reduced phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, this compound can interact with other proteins involved in DNA replication and repair, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Degradation of this compound can occur over time, potentially leading to reduced efficacy and altered cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate signaling pathways and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on organ function and overall health . Threshold effects have been observed, where specific dosages are required to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, further highlighting its role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with proteins involved in DNA replication and repair . Additionally, this compound can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes . The precise localization of this compound is essential for its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with aromatic and aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Substitution: Aromatic and aliphatic amines, HCl as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Drug Development
1.1 Therapeutic Potential Against Autoimmune Diseases
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been developed as selective inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis. These compounds have shown improved pharmacokinetic properties and selectivity for BTK, making them promising candidates for further clinical evaluation.
1.2 Inhibition of Protein Kinases
The compound has demonstrated efficacy as an inhibitor of various protein kinases, including Janus Kinase 3 (JAK3) and Protein Kinase B (PKB or Akt). These kinases are often deregulated in diseases like cancer and autoimmune disorders. For instance, one derivative exhibited an IC50 value of 8.5 nM against JAK1, indicating strong selectivity and potential for treating JAK1-mediated autoimmune diseases .
Cancer Therapeutics
2.1 Anticancer Properties
Research indicates that derivatives of this compound can act as potent anticancer agents. They have been evaluated for their ability to inhibit PKB, which is frequently overactive in various cancers. Optimization processes have led to the development of nanomolar inhibitors with significant selectivity for PKB over other kinases, highlighting their potential as targeted cancer therapies .
2.2 Multi-targeted Kinase Inhibitors
Recent studies have identified new derivatives that target multiple tyrosine kinases, showing promise in inducing apoptosis in cancer cells. These compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 29 to 59 µM, suggesting their potential utility in multi-targeted cancer therapy strategies .
Immunosuppressive Applications
3.1 Use in Organ Transplantation
The immunosuppressive properties of this compound derivatives have been investigated for their potential use in organ transplantation. By inhibiting JAK3, these compounds can modulate immune responses effectively, thereby reducing the risk of organ rejection in transplant patients .
3.2 Treatment of Autoimmune Disorders
The compound's ability to inhibit pathways involved in immune response regulation positions it as a candidate for treating various autoimmune disorders beyond rheumatoid arthritis, including lupus and multiple sclerosis .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenyl group instead of a methyl group.
Uniqueness
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its electronic properties and biological activity. This modification can enhance its selectivity and potency as a kinase inhibitor compared to its analogs .
Biologische Aktivität
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in different models, and its potential therapeutic applications.
The compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and has shown selectivity towards specific mutations. For instance, in studies involving RET-driven cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 1 µM, effectively blocking the phosphorylation of downstream kinases such as AKT and ERK . This suggests that the compound may serve as a selective therapeutic agent against tumors driven by RET mutations.
In Vitro Efficacy
In vitro studies have revealed that this compound exhibits varying degrees of potency against different kinases. Notably, it displayed a GI50 value of approximately 4.35 µM against L858R/T790M-driven H1975 cells, indicating moderate activity compared to third-generation EGFR inhibitors. Importantly, it showed no activity against wild-type EGFR-driven cells, underscoring its selectivity for mutant forms .
Table 1: In Vitro Activity Against Various Cell Lines
Cell Line | Mutation Type | GI50 (µM) |
---|---|---|
ED-MCF7 | RET-driven | 3 |
H1975 | L858R/T790M | 4.35 |
H292 | WT EGFR | >10 |
Inhibition of Plasmodium falciparum Kinases
Another area of interest is the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, can inhibit PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This positions the compound as a promising candidate for antimalarial drug development .
Table 2: Inhibition Potency Against PfCDPKs
Kinase | IC50 (µM) |
---|---|
PfCDPK4 | 0.210 - 0.530 |
PfCDPK1 | 0.589 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- RET-driven Tumor Models : In xenograft models using RET-driven tumors, administration of the compound resulted in significant tumor growth inhibition while maintaining a favorable safety profile .
- Antimalarial Activity : A study demonstrated that this compound could effectively reduce parasitemia in infected mice models, showcasing its dual potential in oncology and infectious diseases .
- PKB Inhibition : The compound has been shown to selectively inhibit PKB (also known as AKT), demonstrating up to 150-fold selectivity over PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Eigenschaften
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGBNLTUIUHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.